2-(4-Bromo-3,5-dimethylphenyl)imidazole-5-methanol
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Overview
Description
2-(4-Bromo-3,5-dimethylphenyl)imidazole-5-methanol is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles or other suitable precursors under specific conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are designed to be efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethylphenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide (TBHP)
Reduction: Hydrogen (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted imidazole compounds .
Scientific Research Applications
2-(4-Bromo-3,5-dimethylphenyl)imidazole-5-methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug that includes an imidazole ring.
Uniqueness
2-(4-Bromo-3,5-dimethylphenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which includes a bromine atom and two methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .
Properties
Molecular Formula |
C12H13BrN2O |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
[2-(4-bromo-3,5-dimethylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H13BrN2O/c1-7-3-9(4-8(2)11(7)13)12-14-5-10(6-16)15-12/h3-5,16H,6H2,1-2H3,(H,14,15) |
InChI Key |
MFLPYLDMFHOCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C2=NC=C(N2)CO |
Origin of Product |
United States |
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